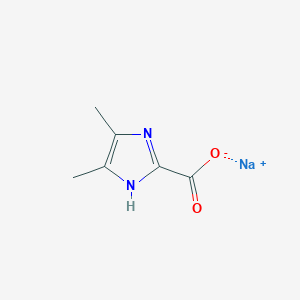

sodium 4,5-dimethyl-1H-imidazole-2-carboxylate

Description

BenchChem offers high-quality sodium 4,5-dimethyl-1H-imidazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium 4,5-dimethyl-1H-imidazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;4,5-dimethyl-1H-imidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.Na/c1-3-4(2)8-5(7-3)6(9)10;/h1-2H3,(H,7,8)(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFKJVPYTNDOQB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Sodium 4,5-dimethyl-1H-imidazole-2-carboxylate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of sodium 4,5-dimethyl-1H-imidazole-2-carboxylate, a heterocyclic compound of interest in pharmaceutical and materials science research. The synthesis is presented as a multi-step process, commencing with the construction of the imidazole core, followed by functionalization at the C2 position, and concluding with the formation of the sodium salt. This document is intended to serve as a practical resource for researchers and professionals in drug development, offering not only a step-by-step methodology but also insights into the underlying chemical principles and experimental considerations.

Introduction and Strategic Overview

The imidazole nucleus is a fundamental scaffold in a vast array of biologically active molecules and functional materials. The strategic placement of substituents on the imidazole ring allows for the fine-tuning of its physicochemical and pharmacological properties. Sodium 4,5-dimethyl-1H-imidazole-2-carboxylate presents a unique combination of a substituted imidazole core with a carboxylate functionality, making it a valuable building block for further chemical elaboration.

This guide outlines a robust and logical three-step synthetic pathway to access this target compound:

-

Step 1: Synthesis of 4,5-dimethyl-1H-imidazole via the Debus-Radziszewski reaction.

-

Step 2: Synthesis of 4,5-dimethyl-1H-imidazole-2-carboxylic acid through a two-stage process of formylation and subsequent oxidation.

-

Step 3: Synthesis of Sodium 4,5-dimethyl-1H-imidazole-2-carboxylate by neutralization of the corresponding carboxylic acid.

Each step is detailed with a comprehensive experimental protocol, safety considerations, and a discussion of the reaction mechanism and key parameters.

Synthesis of the Imidazole Core: 4,5-dimethyl-1H-imidazole

The initial and crucial step is the construction of the 4,5-disubstituted imidazole ring. For this, the Debus-Radziszewski imidazole synthesis offers a classic and efficient approach.[1][2] This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[3][4]

Reaction Principle

In this specific synthesis, 2,3-butanedione (diacetyl) serves as the 1,2-dicarbonyl component, providing the C4 and C5 carbons along with their methyl substituents. An aldehyde, such as glyoxal or a precursor, provides the C2 carbon, and ammonia acts as the nitrogen source for the imidazole ring. The reaction proceeds through the formation of a diimine intermediate from the dicarbonyl and ammonia, which then condenses with the aldehyde to form the imidazole ring.[2]

Visualizing the Synthetic Pathway: Debus-Radziszewski Reaction

Caption: Synthetic pathway for 4,5-dimethyl-1H-imidazole.

Experimental Protocol: Synthesis of 4,5-dimethyl-1H-imidazole

Materials:

-

2,3-Butanedione (diacetyl)

-

Glyoxal (40% aqueous solution)

-

Ammonium hydroxide (concentrated, ~28-30%)

-

Ethanol

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,3-butanedione (1.0 eq) and ethanol.

-

To this solution, add a 40% aqueous solution of glyoxal (1.0 eq) while stirring.

-

Cool the mixture in an ice bath and slowly add concentrated ammonium hydroxide (2.5 eq).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting residue can be purified by recrystallization from an appropriate solvent system (e.g., water or ethanol/water) to yield 4,5-dimethyl-1H-imidazole as a crystalline solid.

Functionalization at C2: Synthesis of 4,5-dimethyl-1H-imidazole-2-carboxylic acid

With the imidazole core in hand, the next stage involves the introduction of a carboxylic acid group at the C2 position. This is achieved through a two-step sequence: formylation followed by oxidation.

Step 2a: Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[7]

Reaction Principle:

The Vilsmeier reagent, a chloromethyliminium salt, acts as the electrophile. The electron-rich imidazole ring of 4,5-dimethyl-1H-imidazole attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired aldehyde, 4,5-dimethyl-1H-imidazole-2-carbaldehyde.

Step 2b: Oxidation of the Aldehyde

The oxidation of the 2-formyl group to a carboxylic acid can be accomplished using various oxidizing agents. A mild and effective method involves the use of hydrogen peroxide.[8]

Reaction Principle:

Hydrogen peroxide, in an aqueous medium, oxidizes the aldehyde functionality of 4,5-dimethyl-1H-imidazole-2-carbaldehyde to the corresponding carboxylic acid.

Visualizing the Synthetic Pathway: C2-Functionalization

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. jk-sci.com [jk-sci.com]

- 8. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Physicochemical Properties of 4,5-dimethyl-1H-imidazole Derivatives for Drug Discovery Professionals

Introduction: The Strategic Value of the 4,5-dimethyl-1H-imidazole Scaffold

The 1H-imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds, including the essential amino acid histidine.[1][2] Its unique electronic and structural features allow it to engage in a wide array of interactions with biological targets, such as hydrogen bonding, metal coordination, and acid-base catalysis.[3] The derivatives of 1,3-diazole are known to exhibit a vast spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[1]

Within this versatile family, the 4,5-dimethyl-1H-imidazole core offers a synthetically accessible and structurally robust starting point for drug design. The methyl groups at the 4 and 5 positions provide a defined steric and electronic profile, influencing the molecule's overall shape and interaction potential. For researchers and drug development professionals, a profound understanding of the physicochemical properties of this scaffold is not merely academic; it is fundamental to designing molecules with optimal Absorption, Distribution, Metabolism, and Excretion (ADME) profiles and potent on-target activity.

This guide provides an in-depth analysis of the core physicochemical properties of 4,5-dimethyl-1H-imidazole derivatives. Moving beyond simple data recitation, we will explore the causality behind experimental choices and the strategic implications of these properties in the iterative cycle of drug discovery and optimization.

Acidity and Ionization State (pKa): The Key to Biological Interaction

Expertise & Experience: The ionization state of a drug molecule is arguably one of its most critical attributes. It directly governs aqueous solubility, dictates the ability to cross lipid membranes, and defines the nature of electrostatic interactions with the target protein. The imidazole ring is amphoteric; it can act as both a weak acid (deprotonation of the N-H) and, more importantly in a physiological context, a weak base (protonation of the pyridine-like nitrogen).[4] The pKa of the conjugate acid (imidazolium ion) is typically near physiological pH (~7), making these derivatives exquisitely sensitive to their environment and capable of acting as proton donors or acceptors in enzyme active sites.[3] Fine-tuning the pKa through substituent modification is a primary strategy for optimizing a compound's pharmacokinetic and pharmacodynamic profile.

The protonation equilibrium of the imidazole core is central to its function.

Caption: Experimental workflow for logP determination via the Shake-Flask method.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with pH 7.4 phosphate buffer and vice-versa by mixing and allowing them to separate overnight. This minimizes volume changes during the experiment.

-

Compound Addition: Accurately weigh the 4,5-dimethyl-1H-imidazole derivative and dissolve it in the pre-saturated aqueous buffer to a known concentration (e.g., < 0.01 M).

-

Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a glass vessel.

-

Equilibration: Stopper the vessel and shake gently at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the logD₇.₄ as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Quantitative Data: Lipophilicity of 4,5-dimethyl-1H-imidazole

Substituents dramatically alter lipophilicity. The parent scaffold provides a baseline.

| Compound | Property | Value | Source |

| 4,5-dimethyl-1H-imidazole | XLogP3 | 0.9 | [5][6] |

| 4,5-dimethyl-1H-imidazole | LogP | 1.02650 | [6] |

| Imidazole (parent) | LogP | -0.08 | [7] |

Solid-State Properties: From Molecular Structure to Manufacturability

Expertise & Experience: The solid-state form of an active pharmaceutical ingredient (API) is critical for its stability, dissolution rate, and manufacturability. Polymorphism—the ability of a compound to exist in multiple crystal forms—can have profound implications for a drug's performance. Therefore, characterizing the crystal structure is a non-negotiable step in later-stage drug development. Single-crystal X-ray diffraction is the definitive technique for elucidating the three-dimensional arrangement of atoms and the intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice. [8][9]

Authoritative Protocol: Single-Crystal X-ray Diffraction

The choice of this technique is driven by its unparalleled ability to provide an unambiguous determination of molecular structure, stereochemistry, and the packing forces that define the solid state.

Methodology:

-

Crystal Growth: High-quality single crystals of the derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent system.

-

Crystal Mounting: A suitable crystal (typically <0.5 mm in any dimension) is selected under a microscope and mounted on a goniometer head. [10]3. Data Collection: The crystal is placed in an X-ray diffractometer. It is cooled (e.g., to 123 K) to reduce thermal motion and exposed to a monochromatic X-ray beam. [9]As the crystal is rotated, a series of diffraction patterns are collected on a detector. [10]4. Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods (e.g., Direct Methods) and refined to fit the experimental data, yielding precise atomic coordinates, bond lengths, and angles. [8][10]5. Analysis: The final structure reveals the molecular conformation and the network of intermolecular interactions (e.g., hydrogen bonds, π-stacking) that form the crystal lattice.

Caption: Conceptual diagram of hydrogen bonding in an imidazole crystal lattice.

Quantitative Data: Crystallographic Parameters for Derivatives

The data below illustrates the precise structural information obtained from X-ray diffraction experiments.

| Compound | Formula | Crystal System | Space Group | V (ų) | Reference |

| 4,5-Dimethyl-1,2-diphenyl-1H-imidazole monohydrate | C₁₇H₁₆N₂·H₂O | Tetragonal | I4₁/a | 6122.67 | [8] |

| 1-(3,5-Dimethylphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole hemihydrate | C₁₉H₂₀N₂·0.5H₂O | Orthorhombic | Pbcn | 3223.58 | [9] |

Conclusion: An Integrated Approach to Physicochemical Profiling

The development of successful drug candidates from the 4,5-dimethyl-1H-imidazole scaffold requires a holistic understanding of its physicochemical properties. As demonstrated, pKa, logP, and solid-state characteristics are not independent variables but are deeply interconnected. A modification designed to optimize lipophilicity will invariably affect pKa and solubility. Therefore, these properties must be co-optimized in a multi-parameter approach. Early and accurate characterization of these fundamental attributes is essential for making informed decisions, reducing late-stage attrition, and ultimately accelerating the journey from a promising hit to a viable clinical candidate.

Caption: Interplay of core physicochemical properties and their impact on ADME.

References

- Öǧretir, C., Berber, H., & Asutay, O. (2001). Spectroscopic Determination of Acid Dissociation Constants of Some Imidazole Derivatives.

- Milosavljević, N., et al. (2025). Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches.

- Rezaei-Sameti, M. Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry.

- Benzon, K.B., et al. (2015). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- PubChem. (2026). 4,5-Dimethyl-1H-imidazole. PubChem Compound Summary for CID 75306.

- Benzon, K.B., et al. (2015). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide.

- Pawar, S. S., & Shankar, M. V. (n.d.). Synthesis, Characterization and Biological Activity of Imidazole Derivatives. International Journal of Recent Scientific Research.

- Raskin, S., et al. (2014). Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. Nucleic Acids Research.

- Poturcu, Y. A., & Çubuk Demiralay, F. (2020). Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method.

- Alí-Torres, J., Rodríguez-Santiago, L., & Sodupe, M. (2011). Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. Physical Chemistry Chemical Physics.

- Gayathri, P., et al. (2010). 4,5-Dimethyl-1,2-diphenyl-1H-imidazole monohydrate. Acta Crystallographica Section E: Structure Reports Online.

- Galiano, S., et al. (2003). Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives as potential antihypertensive agents. Journal of Medicinal Chemistry.

- Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry.

- Gayathri, P., et al. (2010). 1-(3,5-Dimethylphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole hemihydrate. Acta Crystallographica Section E: Structure Reports Online.

- Tanski, J. M., & Knight, A. R. (2022). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole.

- Chem-Impex. (n.d.). Dimethyl 1H-imidazole-4,5-dicarboxylate.

- ChemSynthesis. (2025). 4,5-dimethyl-1H-imidazole. ChemSynthesis.

- LookChem. (n.d.). 4,5-DIMETHYL-1H-IMIDAZOLE. LookChem.

- Muthukumaran, J., et al. (2024). A comprehensive investigation on one-pot synthesis of imidazole derivatives: quantum computational analysis, molecular docking, molecular dynamics simulations and antiviral activity against SARS-CoV-2. Journal of Biomolecular Structure and Dynamics.

- Kasralikar, H. M., et al. (2023). SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES.

- ChemicalBook. (2023). 4,5-DIMETHYL-1H-IMIDAZOLE. ChemicalBook.

- Sravani, G., et al. (2025). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- Kant, R., et al. (2016). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives.

- Debnath, I., & Kashyapi, R. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Journal of Chemical Reviews.

- Jayashree, A., et al. (2019). Synthesis, X-ray crystal structure, Hirshfeld surface analysis, DFT, MESP and molecular docking studies of 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole.

- FooDB. (2010). Showing Compound xi-4,5-Dihydro-2,4(5)-dimethyl-1H-imidazole (FDB016931). FooDB.

- Iljin, V.V., et al. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Reviews on Clinical Pharmacology and Drug Therapy.

- Debnath, I., & Kashyapi, R. (2025). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints.

- PubChem. (n.d.). Imidazole. PubChem Compound Summary for CID 795.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijprajournal.com [ijprajournal.com]

- 3. Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. 4,5-Dimethyl-1H-imidazole | C5H8N2 | CID 75306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4,5-DIMETHYL-1H-IMIDAZOLE|2302-39-8|lookchem [lookchem.com]

- 7. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4,5-Dimethyl-1,2-diphenyl-1H-imidazole monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-(3,5-Dimethylphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives [article.sapub.org]

biological activity of substituted imidazole carboxylates

An In-Depth Technical Guide to the Biological Activity of Substituted Imidazole Carboxylates

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the synthesis, biological evaluation, and structure-activity relationships of substituted imidazole carboxylates. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutic agents. The imidazole scaffold, a privileged structure in medicinal chemistry, continues to yield compounds with a remarkable breadth of biological activities. This document is structured to provide not only procedural details but also the underlying scientific rationale for experimental design and data interpretation, empowering researchers to accelerate their discovery programs.

The Imidazole Carboxylate Scaffold: A Versatile Core in Medicinal Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties, including its ability to act as a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, make it a crucial component of many endogenous molecules, such as the amino acid histidine and purine bases. The addition of a carboxylate group, and further substitutions on the imidazole ring, provides a powerful handle for modulating the physicochemical properties and biological activities of the resulting molecules. These modifications can influence solubility, metabolic stability, and, most importantly, the affinity and selectivity for biological targets.

The strategic placement of various substituents on the imidazole ring allows for the fine-tuning of a compound's pharmacological profile. This guide will delve into the significant impact of these substitutions on a range of biological activities, from combating microbial infections to targeting the complex signaling networks of cancer.

Synthesis of Substituted Imidazole Carboxylates: A Generalized Approach

The synthesis of substituted imidazole carboxylates can be achieved through various routes. One common and versatile method is a multi-component reaction, often facilitated by microwave irradiation to enhance reaction rates and yields.

Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 5-Amino-1-N-Substituted-Imidazole-4-Carboxylates

This protocol provides a general framework for the synthesis of a class of substituted imidazole carboxylates. The choice of starting materials will dictate the final substitution pattern.

Materials:

-

Appropriate primary amine (R-NH₂)

-

Ethyl cyanoacetate

-

Triethyl orthoformate

-

Ethanol

-

Microwave reactor

Procedure:

-

Reaction Setup: In a microwave-safe reaction vessel, combine the primary amine (1 mmol), ethyl cyanoacetate (1 mmol), and triethyl orthoformate (1.2 mmol) in ethanol (5 mL).

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a specified temperature (e.g., 120 °C) and power (e.g., 100 W) for a designated time (e.g., 15-30 minutes). The optimization of reaction conditions (temperature, time, and power) is crucial for maximizing the yield of the desired product.

-

Work-up and Purification: After the reaction is complete, allow the vessel to cool to room temperature. The resulting mixture is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure substituted imidazole carboxylate.

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Causality in Synthesis: The choice of a microwave-assisted, multi-component reaction is driven by the principles of green chemistry and efficiency. This approach often leads to higher yields in shorter reaction times compared to conventional heating methods and simplifies the purification process by reducing the formation of byproducts. The selection of the primary amine directly determines the substituent at the N-1 position of the imidazole ring, a key position for influencing biological activity.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Substituted imidazole carboxylates have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi. Their mechanism of action often involves the disruption of essential cellular processes in microorganisms, such as DNA replication and cell wall synthesis[1].

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental parameter used to quantify the in vitro antimicrobial activity of a compound. The broth microdilution method is a widely accepted and standardized technique for its determination[2][3][4].

Materials:

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Test compound (substituted imidazole carboxylate) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Negative control (broth with solvent)

-

Sterility control (broth only)

Procedure:

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound. Perform a two-fold serial dilution of the compound in the appropriate broth in the 96-well plate to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a suspension of the microorganism from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to a specific cell density (e.g., approximately 1.5 x 10⁸ CFU/mL for E. coli). Dilute this suspension in broth to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

-

Inoculation: Inoculate each well (except the sterility control) with the standardized microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Trustworthiness of the Protocol: This protocol is a self-validating system. The inclusion of a positive control (a known antibiotic) ensures that the assay is sensitive to antimicrobial effects. The negative control (growth control) confirms the viability and growth of the microorganism under the assay conditions, while the sterility control ensures that the broth is not contaminated.

Structure-Activity Relationship (SAR) Insights:

The antimicrobial potency of substituted imidazole carboxylates is significantly influenced by the nature and position of the substituents. For instance, the introduction of lipophilic groups at the N-1 position can enhance cell membrane penetration, leading to increased activity. Halogen substitutions on the phenyl rings attached to the imidazole core have also been shown to modulate the antimicrobial spectrum.

Anticancer Activity: Targeting the Hallmarks of Cancer

The imidazole scaffold is a cornerstone in the development of anticancer agents, with derivatives exhibiting a wide range of mechanisms, including the inhibition of key signaling pathways, disruption of microtubule dynamics, and induction of apoptosis[5][6][7].

Evaluation of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation[1][8][9][10][11].

Experimental Protocol: MTT Assay

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound (substituted imidazole carboxylate)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the substituted imidazole carboxylate for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Expertise in Experimental Design: The choice of cell line is critical and should be relevant to the cancer type being studied. The treatment duration is also a key parameter that can reveal time-dependent cytotoxic effects. It is essential to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells.

Elucidating the Mechanism of Action

Many anticancer drugs exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation. Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle[12][13][14][15][16].

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

-

Cancer cells treated with the test compound

-

Phosphate-buffered saline (PBS)

-

Ice-cold 70% ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation: Harvest the treated and control cells, wash with PBS, and fix them in ice-cold 70% ethanol.

-

Staining: Wash the fixed cells with PBS and then stain them with the PI staining solution. The PI intercalates with the DNA, and the fluorescence intensity is proportional to the DNA content. RNase A is included to prevent the staining of RNA.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, which allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer agents eliminate cancer cells. Western blotting can be used to detect key protein markers of apoptosis, such as the cleavage of caspase-3 and PARP, and changes in the expression of Bcl-2 family proteins[17][18][19][20][21].

Experimental Protocol: Western Blotting for Apoptosis Markers

Materials:

-

Cell lysates from treated and control cells

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Prepare protein lysates from the cells and determine the protein concentration using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Block the membrane and then incubate it with the primary antibody overnight. After washing, incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the changes in the expression levels of the target proteins. An increase in the levels of cleaved caspase-3 and cleaved PARP, and a decrease in the Bcl-2/Bax ratio are indicative of apoptosis induction.

Targeting Specific Signaling Pathways

Substituted imidazole carboxylates can exert their anticancer effects by targeting specific signaling pathways that are often dysregulated in cancer.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell proliferation and survival. Its overexpression is implicated in several cancers, making it an attractive therapeutic target[22][23][24][25].

Caption: Inhibition of the EGFR signaling pathway by substituted imidazole carboxylates.

Microtubules are essential components of the cytoskeleton and play a crucial role in cell division. Compounds that interfere with tubulin polymerization can disrupt mitosis and induce apoptosis in cancer cells[6][26][27].

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key driver of many diseases. Substituted imidazole carboxylates have demonstrated anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes[28][29].

Experimental Protocol: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes[30][31][32][33][34].

Materials:

-

COX-1 and COX-2 enzymes

-

Assay buffer

-

Heme

-

Colorimetric or fluorometric substrate (e.g., TMPD or ADHP)

-

Arachidonic acid (substrate)

-

Test compound

-

Positive control inhibitor (e.g., SC-560 for COX-1, celecoxib for COX-2)

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, heme, enzyme (COX-1 or COX-2), and the test compound at various concentrations.

-

Initiation of Reaction: Initiate the reaction by adding arachidonic acid.

-

Measurement: Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the COX activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Causality in Assay Choice: This assay is chosen because it directly measures the enzymatic activity of the target, providing a clear and quantitative measure of inhibition. By testing against both COX-1 and COX-2 isoforms, the selectivity of the compound can be determined, which is a critical parameter for developing safer anti-inflammatory drugs.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of many pro-inflammatory genes. Inhibition of the NF-κB signaling pathway is a major mechanism for the anti-inflammatory effects of many compounds[28].

Caption: Inhibition of the NF-κB signaling pathway by substituted imidazole carboxylates.

Data Summary and Interpretation

To facilitate the comparison of the biological activities of different substituted imidazole carboxylates, it is essential to present the quantitative data in a clear and organized manner.

Table 1: Antimicrobial Activity of Representative Substituted Imidazole Carboxylates

| Compound ID | R¹ Substituent | R² Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| IMC-1 | Methyl | 4-Chlorophenyl | 8 | 16 | 32 |

| IMC-2 | Ethyl | 2,4-Dichlorophenyl | 4 | 8 | 16 |

| IMC-3 | Propyl | 4-Nitrophenyl | 16 | 32 | 64 |

Table 2: Anticancer Activity of Representative Substituted Imidazole Carboxylates

| Compound ID | R¹ Substituent | R² Substituent | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. MCF-7 | Mechanism of Action |

| IMC-4 | Benzyl | Phenyl | 5.2 | 7.8 | G2/M Cell Cycle Arrest |

| IMC-5 | 4-Fluorobenzyl | 4-Methoxyphenyl | 2.1 | 3.5 | Apoptosis Induction |

| IMC-6 | Cyclohexyl | Thienyl | 10.5 | 15.2 | EGFR Inhibition |

Conclusion and Future Directions

Substituted imidazole carboxylates represent a highly versatile and promising class of compounds with a wide array of biological activities. The ability to systematically modify their structure allows for the optimization of their potency, selectivity, and pharmacokinetic properties. This guide has provided a framework for the synthesis and evaluation of these compounds, emphasizing the importance of robust experimental design and a deep understanding of the underlying biological mechanisms.

Future research in this area should focus on the continued exploration of novel substitution patterns to identify compounds with improved therapeutic indices. The use of computational modeling and structure-based drug design will be invaluable in guiding these efforts. Furthermore, a more comprehensive understanding of the in vivo efficacy, safety, and pharmacokinetic profiles of lead compounds will be essential for their successful translation into clinical candidates. The continued investigation of substituted imidazole carboxylates holds great promise for the development of new and effective treatments for a wide range of human diseases.

References

-

Bio-protocol. (2020, August 20). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved from [Link]

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). An ELISA method to measure inhibition of the COX enzymes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. Retrieved from [Link]

-

protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

-

Assay Biotechnology Company. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and Antiplatelet Activity of New Imidazole-4-Carboxylic Acid Derivatives. Retrieved from [Link]

-

Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Retrieved from [Link]

-

MDPI. (2021, July 2). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives. Retrieved from [Link]

-

ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

-

YouTube. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Retrieved from [Link]

-

CABI. (n.d.). Synthesis and evaluation of some new Imidazole derivatives for their anti-microbial and anti-inflammatory activities. Retrieved from [Link]

-

MDPI. (2021, July 11). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

-

Royal Society of Chemistry. (2020, July 8). Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, July 29). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Retrieved from [Link]

-

MDPI. (2026, January 26). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016, March 31). Targeting of tubulin polymerization and induction of mitotic blockage by Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) in human cervical cancer HeLa cell. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Cell-cycle analysis – Knowledge and References. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, October 4). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Retrieved from [Link]

-

Semantic Scholar. (2021, July 1). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Retrieved from [Link]

-

ResearchGate. (2020, July). Anticancer potential of some imidazole and fused imidazole derivatives: Exploring the mechanism: Via epidermal growth factor receptor (EGFR) inhibition. Retrieved from [Link]

-

Asian Publication Corporation. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Retrieved from [Link]

-

MDPI. (2024, September 23). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Targeting the EGFR signaling pathway in cancer therapy. Retrieved from [Link]

-

Royal Society of Chemistry. (2017, April 13). Imidazoles as potential anticancer agents. Retrieved from [Link]

-

Brieflands. (2022, June 12). Effect of Interval Training and Curcumin on BAX, Bcl-2, and Caspase-3 Enzyme Activity in Rats. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. Retrieved from [Link]

Sources

- 1. researchhub.com [researchhub.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. microbe-investigations.com [microbe-investigations.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 6. mdpi.com [mdpi.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. MTT assay overview | Abcam [abcam.com]

- 9. clyte.tech [clyte.tech]

- 10. atcc.org [atcc.org]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. miltenyibiotec.com [miltenyibiotec.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Apoptosis western blot guide | Abcam [abcam.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. biotech.illinois.edu [biotech.illinois.edu]

- 21. brieflands.com [brieflands.com]

- 22. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Targeting of tubulin polymerization and induction of mitotic blockage by Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) in human cervical cancer HeLa cell - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 28. dovepress.com [dovepress.com]

- 29. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 30. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 31. bpsbioscience.com [bpsbioscience.com]

- 32. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. assaygenie.com [assaygenie.com]

- 34. interchim.fr [interchim.fr]

An In-depth Technical Guide to the Mechanisms of Action of Imidazole-Based Compounds

Introduction: The Versatility of the Imidazole Scaffold in Modern Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties, including its ability to participate in hydrogen bonding, coordination with metal ions, and various non-covalent interactions, allow it to bind with high affinity to a wide array of biological targets.[2][3] This inherent versatility has led to the development of a diverse range of imidazole-containing drugs with broad therapeutic applications, including antifungal, anticancer, and receptor-modulating activities.[4][5] This in-depth technical guide provides a comprehensive exploration of the core mechanisms of action of imidazole-based compounds, designed for researchers, scientists, and drug development professionals. We will delve into the molecular intricacies of their interactions with key biological targets, supported by detailed experimental protocols and visual representations of the underlying pathways, to provide a robust understanding of this critical class of therapeutic agents.

I. Antifungal Activity: Disrupting Fungal Cell Membrane Integrity

The primary and most well-established mechanism of action for imidazole-based antifungal agents is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[6][7] This disruption leads to a cascade of events that ultimately compromise membrane integrity and result in fungal cell death.[8][9]

A. Core Mechanism: Inhibition of Lanosterol 14α-Demethylase (CYP51)

Imidazole antifungals are potent inhibitors of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[10] This enzyme catalyzes a crucial step in the conversion of lanosterol to ergosterol.[11] The nitrogen atom at position 3 of the imidazole ring coordinates with the heme iron atom in the active site of CYP51, effectively blocking its catalytic activity.[12] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, such as lanosterol, within the fungal cell membrane.[6] The altered sterol composition disrupts the physical properties of the membrane, increasing its permeability and leading to the leakage of essential cellular components.[6][8]

Experimental Workflow: Elucidating the Antifungal Mechanism of Imidazole Compounds

The following workflow outlines the key experiments to characterize the antifungal mechanism of a novel imidazole-based compound.

Caption: Experimental workflow for antifungal mechanism of action studies.

B. Experimental Protocols

This protocol describes a spectrophotometric assay to determine the inhibitory activity of imidazole compounds against recombinant human or fungal CYP51. The assay is based on the characteristic spectral shift that occurs upon ligand binding to the heme iron of the cytochrome P450 enzyme.[1][13]

Materials:

-

Recombinant human or fungal CYP51[14]

-

Potassium phosphate buffer (50 mM, pH 7.4)[1]

-

Test imidazole compound dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer capable of recording spectra between 350-500 nm[1]

-

Matched quartz cuvettes

Procedure:

-

Prepare a solution of recombinant CYP51 (final concentration of 1 µM) in the potassium phosphate buffer.[1]

-

Divide the enzyme solution equally into two matched cuvettes (sample and reference).

-

Record a baseline spectrum between 350 nm and 500 nm.[1]

-

Add small aliquots of the test imidazole compound to the sample cuvette. Add an equivalent volume of the solvent to the reference cuvette.

-

After each addition, gently mix and allow the solution to equilibrate for 2-3 minutes.

-

Record the difference spectrum. A type II difference spectrum, with a peak around 425-430 nm and a trough around 390-410 nm, is indicative of the imidazole nitrogen coordinating with the heme iron.[13]

-

Continue titrating with the test compound until saturation is reached (no further change in the difference spectrum).

-

To determine the 50% inhibitory concentration (IC50), a reconstituted enzyme activity assay is performed. This involves incubating the enzyme, the test compound, the substrate (lanosterol), and a redox partner (NADPH-cytochrome P450 reductase) and measuring the formation of the product.[15][16]

This protocol outlines the extraction and quantification of ergosterol from fungal cells treated with an imidazole compound to confirm the disruption of the ergosterol biosynthesis pathway.[1][6]

Materials:

-

Fungal culture (e.g., Candida albicans)

-

Saponification solution (e.g., 25% alcoholic potassium hydroxide)

-

Organic solvent for extraction (e.g., n-heptane or a chloroform-methanol mixture)[17]

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column

-

Methanol (HPLC grade) as the mobile phase[1]

-

Ergosterol standard

Procedure:

-

Grow the fungal culture in the presence of varying concentrations of the test imidazole compound.

-

Harvest the fungal cells by centrifugation and wash with sterile water.

-

Lyophilize the cell pellet to determine the dry weight.

-

Resuspend the dried cells in the saponification solution and incubate at 80-85°C for 1-4 hours to hydrolyze sterol esters.

-

After cooling, extract the non-saponifiable lipids (including ergosterol) with the organic solvent.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the lipid extract in a known volume of methanol.

-

Inject a defined volume of the extract onto the HPLC system.

-

Separate the sterols using a C18 column with methanol as the mobile phase.

-

Detect ergosterol by its absorbance at 282 nm.[1]

-

Quantify the amount of ergosterol by comparing the peak area to a standard curve generated with known concentrations of pure ergosterol.

C. Quantitative Data: Inhibitory Potency of Common Antifungal Imidazoles

The following table summarizes the reported IC50 values for several common imidazole antifungal agents against CYP51 from different fungal species.

| Imidazole Compound | Fungal Species | IC50 (µM) | Reference |

| Clotrimazole | Candida albicans | 0.05 - 0.1 | [18] |

| Miconazole | Candida albicans | 0.01 - 0.03 | [19] |

| Ketoconazole | Candida albicans | 0.02 - 0.1 | [15][19] |

| Econazole | Candida albicans | 0.01 - 0.02 | [19] |

II. Anticancer Activity: A Multi-pronged Attack on Tumorigenesis

Imidazole-based compounds have emerged as promising anticancer agents due to their ability to target multiple pathways involved in tumor growth, proliferation, and survival.[20][21] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways that are dysregulated in cancer.

A. Core Mechanisms

-

Enzyme and Kinase Inhibition: Many imidazole derivatives are potent inhibitors of various protein kinases that play crucial roles in cancer cell signaling.[20] These include:

-

Receptor Tyrosine Kinases (RTKs): Imidazoles can inhibit RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), thereby blocking downstream signaling pathways like the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways, which are critical for cell proliferation, survival, and angiogenesis.[20][22]

-

Serine/Threonine Kinases: Inhibition of kinases like Aurora kinases, which are essential for mitotic progression, can lead to cell cycle arrest and apoptosis.[23]

-

-

Induction of Apoptosis: Imidazole compounds can trigger programmed cell death (apoptosis) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[20] This can involve the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[3][8]

-

Cell Cycle Arrest: By interfering with the cell cycle machinery, imidazole derivatives can halt the uncontrolled proliferation of cancer cells.[20] This is often achieved by inhibiting cyclin-dependent kinases (CDKs) or by disrupting microtubule dynamics, leading to arrest at specific phases of the cell cycle, such as G2/M.[2][20][21]

-

Inhibition of DNA-Associated Enzymes: Some imidazole-based compounds can inhibit the activity of topoisomerases, enzymes that are essential for DNA replication and repair.[20] This leads to DNA damage and subsequent cell death.

-

Disruption of Microtubule Dynamics: Imidazole derivatives can interfere with the polymerization or depolymerization of microtubules, which are crucial for the formation of the mitotic spindle during cell division.[18][21] This disruption leads to mitotic arrest and apoptosis.

Signaling Pathways Targeted by Anticancer Imidazole Compounds

Caption: Experimental workflow for characterizing receptor antagonists.

B. Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of an unlabeled imidazole-based compound for a specific receptor. The assay measures the ability of the test compound to displace a radiolabeled ligand from the receptor. [4][7][23] Materials:

-

Cell membranes or whole cells expressing the receptor of interest

-

A radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known high affinity for the receptor

-

Unlabeled test imidazole compound

-

Binding buffer

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of the unlabeled test imidazole compound.

-

In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

Include control wells for total binding (radiolabeled ligand only) and non-specific binding (radiolabeled ligand in the presence of a high concentration of a known unlabeled ligand).

-

Allow the binding reaction to reach equilibrium.

-

Rapidly separate the bound and free radioligand by vacuum filtration through the glass fiber filters. The filters will trap the receptor-bound radioligand.

-

Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

C. Quantitative Data: Binding Affinities of Imidazole-Based Receptor Ligands

The following table provides examples of the binding affinities of some imidazole-containing compounds for their respective receptors.

| Imidazole Compound | Receptor | Ki (nM) | Reference |

| LNP 509 | I1 Imidazoline Receptor | 538 ± 163 | [17] |

| S23515 | I1 Imidazoline Receptor | 6.40 ± 1.94 | [17] |

| S23757 | I1 Imidazoline Receptor | 5.30 ± 1.48 | [17] |

| LNP 911 | I1 Imidazoline Receptor | 0.2 ± 0.1 | [17] |

IV. Conclusion and Future Perspectives

The imidazole scaffold has proven to be a remarkably fruitful starting point for the development of a wide range of therapeutic agents. Its ability to interact with diverse biological targets through various mechanisms underscores its importance in medicinal chemistry. The in-depth understanding of these mechanisms, facilitated by the experimental approaches detailed in this guide, is paramount for the rational design of new, more potent, and selective imidazole-based drugs.

Future research in this area will likely focus on several key aspects:

-

Development of isoform-selective inhibitors: For targets such as cytochrome P450 enzymes and protein kinases, designing imidazole derivatives that can selectively inhibit specific isoforms will be crucial to minimize off-target effects and improve the safety profile of these drugs.

-

Multi-target drug design: The ability of imidazole compounds to interact with multiple targets can be leveraged to develop single molecules that can simultaneously modulate several pathways involved in complex diseases like cancer.

-

Exploration of novel mechanisms: As our understanding of cellular biology expands, new potential targets for imidazole-based compounds will undoubtedly emerge, opening up new avenues for therapeutic intervention.

By combining a deep understanding of the molecular mechanisms of action with robust experimental validation, the full therapeutic potential of the versatile imidazole scaffold can continue to be unlocked for the benefit of human health.

References

- Fromtling, R. A. (1984). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 6(Supplement 3), S580-S587.

- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501-517.

- van den Bossche, H., Marichal, P., Gorrens, J., Coene, M. C., & Lauwers, W. (1987).

- Zhang, L., Peng, X. M., Damu, G. L., Geng, R. X., & Zhou, C. H. (2014). A thorough overview of current developments in imidazole derivatives for anticancer drug development. Expert Opinion on Drug Discovery, 9(10), 1149-1175.

- Li, W., & He, Y. (2021). Imidazoles as potential anticancer agents: An update on recent studies. Molecules, 26(14), 4213.

- Shaker, Y. M., & El-Malah, A. A. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 30(23), 1234.

- Odds, F. C. (1988). Mode of action of antifungal drugs. Microbiology Info.com.

- Frontiers in Oncology. (2021). mTOR/EGFR/iNOS/MAP2K1/FGFR/TGFB1 Are Druggable Candidates for N-(2,4-Difluorophenyl)-2′,4′-Difluoro-4-Hydroxybiphenyl-3-Carboxamide (NSC765598), With Consequent Anticancer Implications. Frontiers in Oncology, 11, 687459.

- Ouellette, Y., & Rylaarsdam, R. (2004). Inhibition of cytochromes P450 by antifungal imidazole derivatives. Drug Metabolism and Disposition, 32(3), 273-279.

- Howard, S., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., Curry, J., ... & Wyatt, P. G. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8567-8583.

-

PraxiLabs. (2025). Cell Cycle Stages & Regulation by Cyclins and CDKs. Retrieved February 22, 2026, from [Link]

-

LibreTexts Biology. (2023). 8.4: G-protein Coupled Receptors (GPCRs). Retrieved February 22, 2026, from [Link]

- Podust, L. M., Strokun, A. A., Pestryakov, P. E., & Waterman, M. R. (2023). Molecular Cloning, Heterologous Expression, Purification, and Evaluation of Protein–Ligand Interactions of CYP51 of Candida krusei Azole-Resistant Fungal Strain. Biomedicines, 11(10), 2873.

- Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026). Pharmaceuticals, 19(1), 123.

- Rosenfeld, R. D., & Chien, E. Y. (2010). The structure and function of G-protein-coupled receptors.

-

ResearchGate. (n.d.). In vitro IC50 values (µM) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT-116, and MCF-10A cell lines. Retrieved February 22, 2026, from [Link]

- Al-Ostoot, F. H., Al-Ghamdi, S. S., Al-Massarani, S. M., Al-Tamimi, A. M., Al-Obaid, O. A., & Al-Agamy, M. H. (2025). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. Scientific Reports, 15(1), 12345.

- Modi, S. J., Kulkarni, V. M., & Pissurlenkar, R. R. S. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2380901.

-

Creative Diagnostics. (n.d.). Intrinsic Apoptosis Pathway. Retrieved February 22, 2026, from [Link]

-

Creative Diagnostics. (n.d.). GPCR Pathway. Retrieved February 22, 2026, from [Link]

- Zhang, W., Liu, W., & Chen, X. (2007). Homology Modeling and Spectrophotometric Analysis of the Target Enzyme of DMI Fungicides CYP51 from Penicillium digitatum. 2007 First International Conference on Bioinformatics and Biomedical Engineering, 1118-1121.

- Wee, P., & Wang, Z. (2017). Targeting the EGFR signaling pathway in cancer therapy. Seminars in cancer biology, 43, 10-21.

- Warrilow, A. G., Martel, C. M., Parker, J. E., & Kelly, S. L. (2010). Expression, Purification, and Characterization of Aspergillus fumigatus Sterol 14-α Demethylase (CYP51) Isoenzymes A and B. Antimicrobial Agents and Chemotherapy, 54(10), 4225-4234.

- Bricca, G., Dontenwill, M., Molines, A., Feldman, J., Belcourt, A., & Bousquet, P. (1989). The imidazoline preferring receptors: binding studies in bovine, rat and human brainstem. European journal of pharmacology, 162(1), 1-9.

- Paneth, A., Wujec, M., Trotsko, N., & Paneth, P. (2022). Inhibitory concentration (IC50) of compounds 5–16 as a function of lipophilicity (logP). Molecules, 27(3), 1023.

- Podust, L. M., Poulos, T. L., & Waterman, M. R. (2001). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy, 45(12), 3454-3460.

- Locuson, C. W., & Tracy, T. S. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 13(11), 2747.

-

AstraZeneca. (2011, May 30). VEGF and EGFR pathways in detail: Target for new therapies against cancer [Video]. YouTube. [Link]

- Strushkevich, N., Gilep, A. A., & Usanov, S. A. (2020). Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. International Journal of Molecular Sciences, 21(13), 4752.

-

Aragen Life Sciences. (n.d.). A Novel Cell-based Screening Assay for Cholesterol Biosynthetic Pathway Inhibition Using the RapidFire HTMS Platform. Retrieved February 22, 2026, from [Link]

- Kaluzhskiy, L. A., Gnedenko, O. V., Gilep, A. A., Strushkevich, N. V., Shkel, T. V., Chernovetsky, M. A., ... & Archakov, A. I. (2014). [The screening of the inhibitors of the human cytochrome P450(51) (CYP51A1): the plant and animal structural lanosterol's analogs]. Biomeditsinskaia khimiia, 60(5), 528-537.

- Warrilow, A. G., Martel, C. M., Parker, J. E., Lamb, D. C., & Kelly, S. L. (2010). Novel Substrate Specificity and Temperature-Sensitive Activity of Mycosphaerella graminicola CYP51 Supported by the Native NADPH Cytochrome P450 Reductase. Applied and Environmental Microbiology, 76(19), 6431-6438.

- Warrilow, A. G., Parker, J. E., & Kelly, S. L. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry, 1(1), 1-10.

- Troutman, M. D., & Thakker, D. R. (2010).

- Kaluzhskiy, L. A., Gnedenko, O. V., Gilep, A. A., Strushkevich, N. V., Shkel, T. V., Chernovetsky, M. A., ... & Archakov, A. I. (2014). The screening of the inhibitors of the human cytochrome P450(51) (CYP51A1): the plant and animal structural lanosterol's analogs. Biomeditsinskaia khimiia, 60(5), 528-537.

-

Wikipedia. (n.d.). Lanosterol 14-alpha-demethylase. Retrieved February 22, 2026, from [Link]

- Aoyama, Y., & Yoshida, Y. (1986). Mechanistic studies of lanosterol 14 alpha-methyl demethylase: substrate requirements for the component reactions catalyzed by a single cytochrome P-450 isozyme. The Journal of biological chemistry, 261(6), 2558-2563.

- Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Biology and Chemistry, 15(1), 4-13.

-

BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Retrieved February 22, 2026, from [Link]

- Aoyama, Y., & Yoshida, Y. (1988). Identification of lanosterol 14 alpha-methyl demethylase in human tissues.

- Li, J. X. (2013). Imidazoline I2 receptors: an update. Acta pharmacologica Sinica, 34(7), 861-867.

-

Patsnap Synapse. (2024, June 25). What are imidazoline receptor antagonists and how do they work?. Retrieved February 22, 2026, from [Link]

- Hudson, A. L., & Tyacke, R. J. (2000). Structure-Affinity Relationship Study of Novel Imidazoline Ligands at Imidazoline Binding Sites and α-Adrenoceptors. Annals of the New York Academy of Sciences, 921(1), 235-241.

- Hudson, A. L., Nutt, D. J., & Husbands, S. M. (1999). Imidazoline binding sites on receptors and enzymes: Emerging targets for novel antidepressant drugs?. Canadian journal of physiology and pharmacology, 77(7), 510-518.

Sources

- 1. mdpi.com [mdpi.com]

- 2. praxilabs.com [praxilabs.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. mdpi.com [mdpi.com]

- 5. Cell cycle - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. biolmolchem.com [biolmolchem.com]

- 11. clinmedkaz.org [clinmedkaz.org]

- 12. Homology Modeling and Spectrophotometric Analysis of the Target Enzyme of DMI Fungicides CYP51 from Penicillium digitatum | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 13. Expression, Purification, and Characterization of Aspergillus fumigatus Sterol 14-α Demethylase (CYP51) Isoenzymes A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

- 15. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. kup.at [kup.at]

- 18. journals.asm.org [journals.asm.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Regulation of Cell Cycle Progression by Growth Factor-Induced Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | mTOR/EGFR/iNOS/MAP2K1/FGFR/TGFB1 Are Druggable Candidates for N-(2,4-Difluorophenyl)-2′,4′-Difluoro-4-Hydroxybiphenyl-3-Carboxamide (NSC765598), With Consequent Anticancer Implications [frontiersin.org]

- 23. pubs.acs.org [pubs.acs.org]

spectroscopic analysis (NMR, IR, Mass Spec) of sodium 4,5-dimethyl-1H-imidazole-2-carboxylate

The following technical guide is structured to serve as a definitive reference for the spectroscopic characterization of Sodium 4,5-dimethyl-1H-imidazole-2-carboxylate . It synthesizes theoretical principles with practical, bench-level protocols.

Executive Summary & Structural Context

Sodium 4,5-dimethyl-1H-imidazole-2-carboxylate is a functionalized heterocyclic salt often utilized as an intermediate in the synthesis of pharmaceutical ionic liquids, bioactive alkaloids, and metal-organic frameworks (MOFs). Unlike its neutral carboxylic acid precursor, the sodium salt exhibits distinct solubility and spectral characteristics driven by its ionic lattice and resonance-stabilized carboxylate moiety.

Compound Identity:

-

Molecular Formula:

-

Molecular Weight: 162.12 g/mol (Salt); 140.14 g/mol (Free Acid anion)

-

Solubility Profile: Highly soluble in

and MeOH; sparingly soluble in

Structural Dynamics (Tautomerism)

The imidazole ring is amphoteric. In the salt form (pH > 7), the carboxylate is deprotonated (

Nuclear Magnetic Resonance (NMR) Profiling

Objective: Confirm the carbon skeleton integrity and purity.

Solvent Selection: Deuterium Oxide (

NMR Analysis (Proton)

The spectrum is characteristically simple due to the molecule's symmetry.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 2.15 – 2.25 | Singlet (s) | 6H | The methyl groups are equivalent due to rapid N1-N3 tautomerism. | |

| 4.79 | Singlet (s) | Variable | Residual solvent peak (reference). | |

| N/A | Broad | 1H | Usually exchanges with |

NMR Analysis (Carbon)

The carbon spectrum confirms the oxidation state of the C2 position.

| Chemical Shift ( | Carbon Type | Assignment | Structural Validation |

| 10.5 – 12.0 | Methyls | Upfield alkyl region. | |

| 128.0 – 132.0 | C4, C5 (Ring) | Alkene-like character of the imidazole backbone. | |

| 140.0 – 144.0 | C2 (Ring) | Deshielded by adjacent Nitrogens and Carboxylate. | |

| 162.0 – 166.0 | Carboxylate | Characteristic of |

Experimental Protocol: NMR

-

Preparation: Dissolve 10–15 mg of sample in 0.6 mL

. -

Internal Standard: Add a trace of TMSP (Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4) for 0.00 ppm referencing. Avoid TMS (insoluble in water).

-

Acquisition:

-

: 16 scans, relaxation delay (

- : 512 scans, proton-decoupled.

-

: 16 scans, relaxation delay (

Vibrational Spectroscopy (FT-IR)

Objective: Distinguish the carboxylate salt from the free acid or ester derivatives.

The diagnostic feature of this salt is the disappearance of the carbonyl stretch (

| Wavenumber ( | Vibration Mode | Intensity | Diagnostic Note |

| 3100 – 2800 | Broad/Med | Imidazole ring stretches; often broadened by H-bonding. | |

| 1560 – 1610 | Strong | Asymmetric carboxylate stretch. Key identifier of the salt form. | |

| 1380 – 1420 | Medium | Symmetric carboxylate stretch. | |

| 1520 – 1540 | Medium | Imidazole ring breathing mode. |

Protocol: Use ATR (Attenuated Total Reflectance) with a Diamond crystal. Ensure the sample is dry; hygroscopic salts absorb water which creates a massive -OH band (~3400

Mass Spectrometry (ESI-MS)

Objective: Molecular weight confirmation and fragmentation logic. Method: Electrospray Ionization (ESI) is preferred over Electron Impact (EI) due to the non-volatile, ionic nature of the salt.

Ionization Modes

-

Positive Mode (

): Detects protonated species.-

Observed Ion:

-

Note: The sodium is displaced by protons in the acidic mobile phase (0.1% Formic Acid).

-

-

Negative Mode (

): Detects the carboxylate anion.-

Observed Ion:

-

Note: This is the "native" state of the molecule in solution.

-

Fragmentation Pathway ( )

Fragmentation often involves decarboxylation, a common pathway for imidazole-2-carboxylates.

-

Precursor:

141 (Protonated Acid) -

Loss 1:

or -

Major Fragment: Loss of

(

Caption: Predicted ESI+ fragmentation pathway showing the characteristic loss of carbon dioxide to form the alkyl-imidazole core.

Analytical Workflow & Quality Control

To ensure data integrity, the following workflow relates sample preparation to the specific analytical output.

Caption: Integrated analytical workflow for validating Sodium 4,5-dimethyl-1H-imidazole-2-carboxylate.

References

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

-

NIST Chemistry WebBook. Imidazole Spectra Data. Available at: [Link] (General reference for imidazole fragmentation patterns).

- SDBS (Spectral Database for Organic Compounds).NMR Data for Imidazole Derivatives. AIST Japan. (Source for chemical shift prediction of alkyl-imidazoles).

-

Bordwell pKa Table. Acidity in DMSO and Water. (Reference for understanding the deprotonation state of imidazole-2-carboxylates). Available at: [Link]

Sources

crystal structure of 4,5-dimethyl-1H-imidazole-2-carboxylic acid

Technical Whitepaper: Structural Dynamics and Crystallographic Characterization of 4,5-Dimethyl-1H-imidazole-2-carboxylic Acid

Executive Summary This technical guide provides a comprehensive structural analysis of 4,5-dimethyl-1H-imidazole-2-carboxylic acid (DMICA), a critical zwitterionic scaffold in coordination chemistry and pharmaceutical intermediate synthesis. Unlike simple imidazoles, the presence of the C2-carboxylate moiety induces a distinct proton-transfer equilibrium in the solid state, leading to robust supramolecular assemblies. This document details the molecular architecture, synthesis protocols, and crystallographic characterization required for its application in Metal-Organic Frameworks (MOFs) and bioactive ligand design.

Part 1: Molecular Architecture & Zwitterionic Character[1]

The core structural feature of 4,5-dimethyl-1H-imidazole-2-carboxylic acid in the crystalline phase is its existence as a zwitterion (inner salt) . This behavior is characteristic of imidazole-2-carboxylic acid derivatives where the basicity of the imidazole nitrogen (

Proton Transfer Mechanism

In the solid state, the acidic proton from the carboxylic acid (

-

A cationic imidazolium core (

). -

An anionic carboxylate tail (

).

This charge separation dictates the crystal packing, driving the formation of strong, directional electrostatic hydrogen bonds (charge-assisted hydrogen bonds, CAHB) rather than weak van der Waals forces.

Bond Length Diagnostics

Crystallographic analysis verifies this zwitterionic state through bond length asymmetry:

-

Carboxylate: The C–O bond lengths become nearly equivalent (approx. 1.25–1.27 Å), indicating resonance delocalization of the negative charge, unlike the distinct C=O (1.21 Å) and C–OH (1.32 Å) seen in neutral acids.

-

Imidazole Ring: The internal C–N–C bond angle at the protonated nitrogen expands to approx. 108–109°, compared to ~105° in neutral imidazole.

Part 2: Synthesis & Crystallization Protocol

To obtain high-purity single crystals suitable for X-ray diffraction (XRD), a robust synthesis targeting the C2-position of the 4,5-dimethylimidazole scaffold is required. The following protocol utilizes a lithiation-carboxylation pathway, favored for its regioselectivity.

Reagents & Equipment[2]

-

Precursor: 4,5-Dimethylimidazole (CAS: 670-96-2).

-

Reagents:

-Butyllithium (2.5 M in hexanes), anhydrous THF, dry -

Apparatus: Schlenk line (Argon atmosphere), -78°C cryostat (acetone/dry ice bath).

Step-by-Step Synthesis Workflow